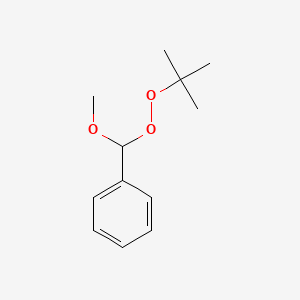- CAS No. 62723-69-7](/img/structure/B14514910.png)
Diazene, [1-(4-butoxyphenyl)ethyl](2-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, 1-(4-butoxyphenyl)ethyl- is an organic compound with the molecular formula C20H26N2O3 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1-(4-butoxyphenyl)ethyl- typically involves the reaction of appropriate aromatic amines with nitrosating agents. One common method is the reaction of 4-butoxyaniline with nitrous acid, followed by coupling with 2-ethoxyethylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, 1-(4-butoxyphenyl)ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
Diazene, 1-(4-butoxyphenyl)ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, 1-(4-butoxyphenyl)ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar in structure but with methoxy groups instead of butoxy and ethoxy groups.
Azoxybenzene: A simpler diazene compound with two phenyl groups.
Uniqueness
Diazene, 1-(4-butoxyphenyl)ethyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butoxy and ethoxy groups can enhance its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62723-69-7 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)ethyl-(2-ethoxyethyl)diazene |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-12-20-16-9-7-15(8-10-16)14(3)18-17-11-13-19-5-2/h7-10,14H,4-6,11-13H2,1-3H3 |
Clé InChI |
GNRNEIZJJBYMTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(C)N=NCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)





![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)


